4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-24(2)28(25,26)17-10-8-16(9-11-17)19-23-18(14-21)20(27-19)22-13-12-15-6-4-3-5-7-15/h3-11,22H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRZXBJEWOKTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyano group: This step typically involves the use of cyanating agents.
Attachment of the phenylethylamine group: This can be done through nucleophilic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
a) 4-{4-Cyano-5-[(4-Methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
- Structural Difference: The 2-phenylethylamino group is replaced with a 4-methoxyphenylamino group.
- Reduced lipophilicity compared to the phenylethyl chain may decrease membrane permeability but improve solubility .
b) Methyl 2-[4-Cyano-5-(Dimethylamino)-1,3-oxazol-2-yl]acetate
- Structural Difference: The phenylethylamino group is replaced with dimethylamino, and a methyl ester is appended.
c) N-Benzyl-4-(4-Methylphenyl)sulfonyl-2-Thiophen-2-yl-1,3-oxazol-5-amine
- Structural Difference: Thiophene replaces the cyano group, and a benzylamine is attached to the oxazole.
- Impact: Thiophene’s aromaticity and sulfur atom may alter electronic properties and binding to metal ions in enzymes.
Variations in the Sulfonamide Group
a) Cyazofamid (4-Chloro-2-Cyano-N,N-Dimethyl-5-p-Tolylimidazole-1-Sulfonamide)
- Structural Difference : Imidazole replaces oxazole, with a chlorine and p-tolyl group.
- Impact: Imidazole’s basic nitrogen may participate in protonation-dependent interactions. The p-tolyl group enhances hydrophobicity, likely improving fungicidal activity (as cyazofamid is a known agrochemical) .
b) 4-Amino-N-(2-Hydroxyethyl)-N-Methylbenzene-1-Sulfonamide
- Structural Difference : Hydroxyethyl and methyl groups replace dimethyl on the sulfonamide.
Aromatic System Modifications
a) N-(3-{4-[({[5-(Methoxymethyl)-2-Thienyl]Carbonyl}Amino)Methyl]-5-Methyl-1,3-Oxazol-2-yl}Phenyl)-1-Methyl-3-Piperidinecarboxamide
Key Data Comparison
Patent and Application Context
- A patent for a benzoic acid derivative with a phenylethyl group (EP 2009/008664) highlights the therapeutic relevance of this substituent in enhancing target affinity .
Biological Activity
The compound 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide , also known as D434-0987, is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a benzene sulfonamide moiety, which is significant for its biological interactions. The presence of the oxazole ring and cyano group enhances its pharmacological profile.
This compound primarily interacts with carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are implicated in tumorigenesis and metastasis. Inhibition of these enzymes can alter the tumor microenvironment, making it less favorable for cancer cell survival.
Inhibition of Carbonic Anhydrases
Recent studies have shown that derivatives of sulfonamides, including this compound, exhibit significant inhibitory activity against human carbonic anhydrases. For instance, in vitro assays demonstrated that certain modifications to the sulfonamide structure improved selectivity and potency against CA IX and CA XII compared to the standard inhibitor acetazolamide (AZM) .
In Vitro Studies
In vitro studies have demonstrated that the compound significantly reduces the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The effectiveness was notably enhanced under hypoxic conditions, which are common in solid tumors .
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | CA IX IC50 (nM) | CA II IC50 (nM) | Effect on Cell Viability |
|---|---|---|---|
| D434-0987 | 51.6 - 99.6 | Not specified | Significant reduction |
| AZM | Control | Control | Baseline |
Case Studies
A notable study evaluated the potential of various saccharide-modified sulfonamides as inhibitors of CAs. Among these, compounds similar to D434-0987 showed promising results in reducing tumor acidity and inhibiting cell migration in MDA-MB-231 cells .
Toxicity and Safety Profile
Acute toxicity assessments indicate that compounds within this class exhibit low toxicity profiles. Histopathological evaluations of preserved organs from treated mice did not reveal significant adverse effects, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
